[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride
Description
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (molecular formula: C₇H₁₂Cl₂N₃, molecular weight: 217.10 g/mol) is a pyrazole-derived amine salt characterized by a methyl-substituted pyrazole ring and a methylamine side chain at the 4-position of the heterocycle. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications. This compound is structurally notable for its electron-rich pyrazole core, which facilitates interactions in coordination chemistry and drug design . Synonyms include 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride and MolPort-003-991-530, with identifiers such as MFCD06800635 and AKOS015845285 .
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMQZRJFDBYDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257796-47-6 | |
| Record name | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine Dihydrochloride
- Molecular Formula : C₁₂H₁₇Cl₂N₃
- Molecular Weight : 274.19 g/mol
- Key Structural Difference : The pyrazole ring is substituted at the 1-position with a benzyl group (phenyl-CH₂), whereas the target compound features a methylamine group at the 4-position of the pyrazole.
- However, the bulkier benzyl group could reduce solubility compared to the methylamine derivative .
[4-(1H-Pyrazol-1-yl)phenyl]methanamine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClFN₃ (fluorinated analog)
- Molecular Weight: 231.67 g/mol (non-fluorinated base)
- Key Structural Difference: Lacks methyl groups at the pyrazole 3- and 5-positions.
4-(1H-Pyrazol-1-yl)aniline Hydrochloride
- Molecular Formula : C₉H₁₁ClN₄
- Molecular Weight : 210.66 g/mol
- Key Structural Difference : Replaces the methylamine group with an aniline (-NH₂) moiety. The primary amine in aniline derivatives can participate in hydrogen bonding, whereas the dihydrochloride form of the target compound offers enhanced ionic character for salt-bridge formation in biological systems .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | C₇H₁₂Cl₂N₃ | 217.10 | 3,5-dimethylpyrazole, methylamine | High solubility, electron-rich core |
| [4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]amine dihydrochloride | C₁₂H₁₇Cl₂N₃ | 274.19 | 1-benzylpyrazole, methylamine | Aromatic interactions, moderate solubility |
| 4-(1H-Pyrazol-1-yl)aniline hydrochloride | C₉H₁₁ClN₄ | 210.66 | Aniline, unsubstituted pyrazole | Hydrogen-bonding capability |
Research Implications
- Pharmacological Potential: The dihydrochloride salt form of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine is advantageous for drug delivery due to improved bioavailability compared to neutral analogs .
- Coordination Chemistry : The electron-donating methyl groups on the pyrazole ring enhance metal-ligand coordination, making it a candidate for catalysis or sensor design .
- Structural Limitations : The lack of a fluorinated or bulky substituent in the target compound may limit its use in applications requiring hydrophobic interactions, unlike its benzyl-substituted counterpart .
Biological Activity
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its five-membered ring structure with nitrogen atoms, exhibits various interactions with biological systems, making it a candidate for further research in drug development and biochemical applications.
- Chemical Formula : C₇H₁₃Cl₂N₃
- Molecular Weight : Approximately 198.1 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to its dihydrochloride form.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties. Its mechanism may involve disruption of microbial cellular processes.
2. Anticancer Activity
Several studies have reported the anticancer properties of pyrazole derivatives. A notable study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 18.7 |
| HeLa (Cervical) | 12.4 |
Table 1: IC50 values of this compound against various cancer cell lines.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and leading to various biological effects.
Case Studies
- Anticancer Studies : A series of experiments conducted on breast and lung cancer cell lines revealed that the compound effectively reduced cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Studies : In vitro tests showed promising results against several bacterial strains and fungi, suggesting its application in treating infections.
Applications in Research
This compound is widely utilized in various fields:
- Pharmaceutical Development : Serves as a key intermediate in synthesizing drugs targeting neurological disorders and cancers.
- Biochemical Research : Employed in studies related to enzyme inhibition and receptor binding, aiding in understanding complex biological processes.
- Material Science : Explored for potential applications in creating advanced materials with specific thermal and mechanical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
